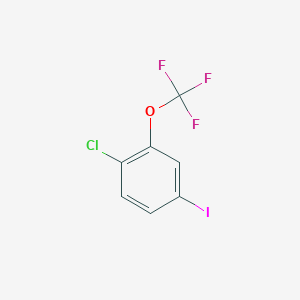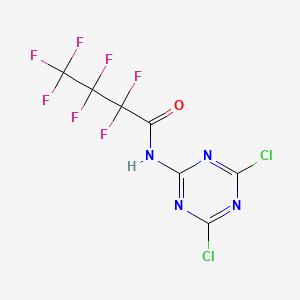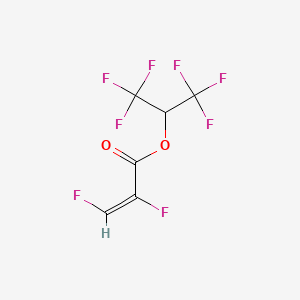
mono-2-Ethylhexyl itaconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-2-Ethylhexyl itaconate (MEHIA) is an organic compound belonging to the class of aliphatic esters, which are derivatives of carboxylic acids. It is a colorless liquid with a slightly pungent odor and is used in various industrial and commercial applications. MEHIA is a widely used plasticizer, which is used to increase the flexibility and durability of polymers. It is also used in the production of latex, printing inks, and adhesives. In addition, MEHIA is used as a solvent in the manufacture of polymers and as a surfactant in the production of cosmetics and pharmaceuticals.
Aplicaciones Científicas De Investigación
Mono-2-Ethylhexyl itaconate has been the subject of numerous scientific studies, due to its wide range of applications. It has been studied for its potential to improve the mechanical properties of polymers, as well as its ability to act as a plasticizer. This compound has also been studied for its potential to act as an antimicrobial agent, as well as its potential to act as a surfactant in the production of cosmetics and pharmaceuticals. In addition, this compound has been studied for its potential to act as a corrosion inhibitor and as a stabilizer for polymers.
Mecanismo De Acción
Mono-2-Ethylhexyl itaconate is believed to act as a plasticizer by forming hydrogen bonds with the polymer chains, thus increasing the flexibility and durability of the polymer. It is also believed to act as an antimicrobial agent by disrupting the cell membrane of the microorganisms. This compound is also believed to act as a surfactant by reducing the surface tension of the solution, thus allowing the molecules to interact more easily. In addition, this compound is believed to act as a corrosion inhibitor by forming a protective film on the metal surface, thus preventing corrosion.
Biochemical and Physiological Effects
This compound has been shown to have no acute or chronic toxic effects, and is not believed to be carcinogenic or mutagenic. However, this compound has been shown to have an irritating effect on the skin and eyes, and may cause skin sensitization. In addition, this compound has been shown to have a low level of bioaccumulation in aquatic organisms, and is not believed to be persistent in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mono-2-Ethylhexyl itaconate has several advantages for laboratory experiments. It is a low-cost, easy-to-handle compound that is readily available. In addition, this compound is highly soluble in a variety of organic solvents, making it easy to work with. However, this compound also has several limitations. It is highly volatile and flammable, and must be handled with care. In addition, this compound has a low flash point, making it unsuitable for use in high-temperature applications.
Direcciones Futuras
There are several potential future directions for mono-2-Ethylhexyl itaconate research. These include the development of new synthesis methods for this compound, as well as the exploration of its potential as a plasticizer for other polymers. In addition, further research could be conducted into the potential of this compound as an antimicrobial agent, as well as its potential to act as a surfactant in the production of cosmetics and pharmaceuticals. Furthermore, further research could be conducted into the potential of this compound as a corrosion inhibitor, as well as its potential to act as a stabilizer for polymers. Finally, further research could be conducted into the environmental fate and behavior of this compound, as well as its potential to bioaccumulate in aquatic organisms.
Métodos De Síntesis
Mono-2-Ethylhexyl itaconate is produced by the reaction of mono-2-ethylhexanol (MEH) and itaconic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid. The esterification reaction is carried out at a temperature of 140-160°C, with a molar ratio of 1:1. The reaction is complete when the acidity of the reaction mixture is below 0.1%. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Propiedades
IUPAC Name |
4-(2-ethylhexoxy)-2-methylidene-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-4-6-7-11(5-2)9-17-12(14)8-10(3)13(15)16/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDDZSKLOIUOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)



![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)